
3-Pyridinesulfonic acid
Overview
Description
3-Pyridinesulfonic acid is an organic compound with the molecular formula C5H5NO3S. It is a white crystalline powder that is soluble in water and has a melting point of over 300°C . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridinesulfonic acid can be synthesized through the sulfonation of pyridine using fuming sulfuric acid. The process involves adding fuming sulfuric acid to a dry reaction pan, followed by the dropwise addition of pyridine under stirring. The mixture is then heated to 230-240°C for 13-14 hours. After cooling, the product is precipitated by adding ethanol .
Industrial Production Methods: An industrial method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to this compound. This process can be carried out using crude 3-chloropyridine N-oxide and further reaction in the presence of Raney nickel in an alkaline solution .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonyl chloride.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in substitution reactions to form various intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel in an alkaline solution is often used for reduction reactions.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
- Silver 3-pyridinesulfonate
- 3-Pyridinesulfonyl chloride
Scientific Research Applications
Electroplating
Role in Electroplating
3-Pyridinesulfonic acid is primarily utilized in electroplating processes. It enhances the deposition behavior of electroplating baths, improving the quality and uniformity of metal coatings. The compound acts as a complexing agent that stabilizes metal ions in solution, facilitating their deposition onto substrates.
Case Study: Use in Precious Metal Electroplating
A specific formulation known as Malpanol MG-3-PSA employs this compound as an additive for precious metal electroplating. This formulation has been shown to enhance the efficiency of gold and silver plating processes by providing better control over the deposition rates and improving the surface finish of the plated metals .
Pharmaceutical Applications
Intermediate for Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly sulfonamides. These compounds are widely used for their antibacterial properties. The acid is involved in reactions that yield biologically active derivatives, which are critical in treating infections and other medical conditions.
Example: Sulfonamide Production
In the synthesis of sulfonamides, this compound is reacted with amines to produce sulfanilamide derivatives. This reaction pathway not only highlights the utility of this compound but also underscores its role in developing effective therapeutic agents .
Dye Manufacturing
Water-Soluble Reactive Dyes
The compound is also employed in the production of water-soluble reactive dyes. These dyes are essential in textile applications due to their ability to form covalent bonds with fiber substrates, resulting in vibrant and durable colors.
Case Study: Reactive Dye Production
Research indicates that incorporating this compound into dye formulations improves solubility and reactivity, leading to enhanced dye uptake on fabrics. This application is particularly beneficial for dyeing processes that require high levels of colorfastness and environmental compliance .
Data Table: Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Electroplating | Additive in electroplating baths | Enhances deposition behavior |
Pharmaceuticals | Intermediate for sulfonamide synthesis | Produces effective antibacterial agents |
Dye Manufacturing | Production of water-soluble reactive dyes | Improves dye uptake and colorfastness |
Mechanism of Action
The mechanism of action of 3-pyridinesulfonic acid involves its ability to act as a sulfonating agent. It introduces sulfonic acid groups into organic molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and receptors, through its sulfonic acid group, leading to changes in their activity and function .
Comparison with Similar Compounds
- Pyridine-2-sulfonic acid
- Pyridine-4-sulfonic acid
- 2-Pyridinesulfonic acid
Comparison: 3-Pyridinesulfonic acid is unique due to its position of the sulfonic acid group on the pyridine ring. This positional difference can lead to variations in reactivity and applications compared to its isomers. For example, pyridine-2-sulfonic acid and pyridine-4-sulfonic acid may have different solubility and reactivity profiles, making this compound more suitable for specific industrial and research applications .
Biological Activity
3-Pyridinesulfonic acid, a derivative of pyridine, has garnered significant attention in recent years due to its diverse biological activities and applications in various fields, including pharmaceuticals and catalysis. This article explores the compound's biological activity, synthesis methods, and its role as a ligand in catalytic reactions.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the third carbon of the pyridine ring. Its molecular formula is C₅H₅NO₃S, and it exhibits properties typical of sulfonic acids, including high solubility in water and strong acidity.
Synthesis Methods
The synthesis of this compound typically involves the oxidation of 3-chloropyridine to form 3-chloropyridine N-oxide, which is then reacted with a sulfonating agent. This method has been optimized to yield high purity and efficiency. For instance, a novel method described in patent literature highlights that the reaction can be conducted under mild conditions with yields exceeding 98% purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed promising antibacterial effects against various pathogens, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for some derivatives were reported in the low microgram range, suggesting potent activity .
Role as a Ligand in Catalysis
This compound has been identified as an effective ligand in palladium-catalyzed reactions. It facilitates C(sp³)–H arylation, enhancing the functionalization of weakly coordinating substrates. In experiments, its use as a ligand resulted in significantly higher yields compared to reactions without ligands . The ligand's unique properties allow for selective activation of C–H bonds, making it valuable in synthetic organic chemistry.
Case Studies
Case Study 1: Antibacterial Activity
A series of studies evaluated the antibacterial properties of this compound derivatives against several bacterial strains. The results indicated that modifications to the structure could enhance activity, with certain compounds achieving MIC values as low as 2 µg/mL against resistant strains .
Case Study 2: Catalytic Applications
In a palladium-catalyzed C(sp³)–H arylation study, researchers found that using this compound as a ligand led to improved yields (up to 95%) when arylating Weinreb amides. This research underscores the compound's potential in streamlining synthetic pathways in medicinal chemistry .
Comparative Analysis of Biological Activity
Compound | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Antibacterial | 2-32 | Effective against S. aureus, E. faecalis |
Derivative A | Antibacterial | 4 | Enhanced activity with structural modification |
Palladium Complex with Ligand | Catalytic Activity | N/A | High yields in C(sp³)–H arylation |
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of 3-Pyridinesulfonic acid?
- Methodological Answer : Purity can be assessed via nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR to confirm proton environments, as shown in enantioselective syntheses ). Melting point analysis (>300°C, consistent with literature ) and solubility tests (high solubility in water, insolubility in ether ) further verify identity. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may resolve impurities.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use corrosion-resistant gloves (nitrile), eye protection (goggles), and a P3 respirator in ventilated areas due to its Skin Corr. 1B classification . Store in airtight, light-resistant containers at room temperature to prevent degradation . Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols (UN 2585) .
Advanced Research Questions
Q. What role does this compound play in transition metal-catalyzed C–H functionalization?
- Methodological Answer : Acts as a ligand in Pd(OAc)-catalyzed reactions, enhancing regioselectivity and stability. In HFIP solvent with AgOAc, it facilitates aryl-iodide coupling to Weinreb amides, achieving yields up to 97% (e.g., product 25e ). Optimize molar ratios (e.g., 1:2 substrate:catalyst) and temperature (80°C) to suppress side reactions .
Q. How can researchers resolve contradictory yield data in reactions involving this compound?
- Methodological Answer : Analyze variables like solvent polarity (HFIP vs. acetonitrile), catalyst loading (Pd vs. Ru systems ), and substituent electronic effects. For example, electron-deficient aryl iodides in showed lower yields (25a: 61%) due to steric hindrance, while electron-rich substrates (25e: 97%) favored oxidative addition . Use design of experiments (DoE) to isolate critical factors.
Q. What computational methods elucidate the electronic effects of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) can model charge distribution at the pyridine ring’s sulfonic group, explaining its role in stabilizing transition states. For Ru(bda) water-oxidation catalysts, electrostatic interactions between the sulfonate group and cationic Ru centers enhance catalytic turnover . Compare HOMO/LUMO energies with/without the ligand to predict reactivity.
Q. How is this compound utilized in synthesizing bioactive molecules via enantioselective pathways?
- Methodological Answer : As a directing group or chiral auxiliary, it enables asymmetric C–H activation. In the formal synthesis of (–)-aflatoxin B, it facilitated trifluoromethyl-group installation at the 3-position, confirmed by F NMR and optical rotation ([α] = +123.1° in CHCl) . Optimize enantiomeric excess (ee) by screening counterions (e.g., AgOAc vs. AgOTf) .
Q. What strategies are effective for derivatizing this compound into sulfonates or sulfonyl chlorides?
- Methodological Answer : React with AgNO to form silver sulfonate salts for coordination polymers , or treat with PCl/SOCl under anhydrous conditions to yield sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride hydrochloride, mp 144–145°C ). Monitor reaction progress via TLC (R = 0.22 in 50% EtOAc/hexanes ).
Q. How do researchers assess the ecological and toxicological profiles of this compound?
Properties
IUPAC Name |
pyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECLMOWYVDJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212980 | |
Record name | 3-Pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Pyridinesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21610 | |
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CAS No. |
636-73-7 | |
Record name | 3-Pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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